molecular formula C17H17N7OS B2422023 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide CAS No. 2034478-72-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Cat. No.: B2422023
CAS No.: 2034478-72-1
M. Wt: 367.43
InChI Key: UPFUSNQMWGVMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N7OS and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects on HCT-116 and MCF-7 cell lines and inhibit 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Antiviral and Antitumor Activities

  • Pyrazolo[3,4-d]pyrimidine ribonucleosides, which are structurally similar to the chemical , have been tested for biological activity. Some of these compounds, particularly guanosine analogues, showed significant activity against measles in vitro and exhibited moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Supramolecular Chemistry

  • Pyrimidine derivatives, similar to the compound of interest, have been synthesized and investigated as ligands for co-crystallization with diaza-18-crown-6. These studies are significant in the field of supramolecular chemistry, demonstrating the potential of these compounds in forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

Antimicrobial and Antitubercular Activities

  • A series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, as well as their in vitro antituberculosis activity against Mycobacterium tuberculosis. This indicates potential applications of these compounds in treating bacterial infections and tuberculosis (Chandrashekaraiah et al., 2014).

Electron Transporting Materials

  • Pyrimidine-containing compounds have been synthesized and characterized for their application in electronic materials. They exhibited high electron mobility and were used in organic light-emitting devices, indicating their potential in electronic and optoelectronic applications (Yin et al., 2016).

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-26-14-5-3-2-4-13(14)22-17(25)12-7-23(8-12)15-6-16(20-10-19-15)24-11-18-9-21-24/h2-6,9-12H,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFUSNQMWGVMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.